3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride
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Description
3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H4F2O3S and a molecular weight of 194.16 . It is a type of sulfonyl fluoride, a group of compounds that have been identified and utilized in various fields such as biology, pharmaceuticals, and functional molecules due to their unique stability-reactivity balance .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride, has been a subject of research. A recent paper highlighted a facile cascade process for directly transforming sulfonates or sulfonic acids to sulfonyl fluorides . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .Molecular Structure Analysis
The molecular structure of 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride consists of a benzene ring substituted with a fluorine atom, a hydroxy group, and a sulfonyl fluoride group .Chemical Reactions Analysis
Sulfonyl fluorides, including 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride, have been found to have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are known for their relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property .Future Directions
Sulfonyl fluorides, including 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride, have been identified as valuable compounds in various fields. A recent paper highlighted the development of a new protocol for their synthesis, which could facilitate the enrichment of the sulfonyl fluoride library . This suggests that there is ongoing research interest in these compounds and their potential applications.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride involves the conversion of 3-fluoro-5-hydroxybenzenesulfonic acid to the corresponding sulfonyl chloride, which is then treated with hydrogen fluoride to yield the final product.", "Starting Materials": [ "3-fluoro-5-hydroxybenzenesulfonic acid", "Thionyl chloride", "Hydrogen fluoride" ], "Reaction": [ "1. 3-fluoro-5-hydroxybenzenesulfonic acid is dissolved in anhydrous dichloromethane.", "2. Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "3. The reaction mixture is heated to reflux for 2 hours.", "4. Excess thionyl chloride is removed by distillation under reduced pressure.", "5. The resulting sulfonyl chloride is dissolved in anhydrous dichloromethane.", "6. Hydrogen fluoride gas is bubbled through the solution at -78°C for 1 hour.", "7. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.", "8. The solvent is removed under reduced pressure to yield 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride as a white solid." ] } | |
CAS RN |
2138256-08-1 |
Product Name |
3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride |
Molecular Formula |
C6H4F2O3S |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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